2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
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Description
2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid is a useful research compound. Its molecular formula is C17H13NO4S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Organotin(IV) complexes using derivatives of 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid have been synthesized and characterized. These complexes exhibit diverse structural features and have been evaluated for potential biological applications, showcasing the chemical versatility and biological relevance of this compound (Shahid et al., 2005).
Photophysical Properties
The compound has been utilized in the synthesis of lanthanide-based coordination polymers. These polymers are structurally intriguing and possess notable photophysical properties, making them valuable in the study of luminescent materials and their potential applications (Sivakumar et al., 2011).
Crystallographic Applications
The compound's derivatives have been employed in the growth of non-centrosymmetric crystals. This application is significant in the field of crystallography, providing insights into the structural aspects of materials and their potential technological applications (Chesna et al., 2017).
Biochemical Studies
The biochemical properties and potential therapeutic applications of the compound and its derivatives have been explored. These studies contribute to the understanding of the biochemical interactions and the potential medicinal value of these compounds (Rudyakova et al., 2008).
Properties
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h1-9,14H,10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYASDCQBXPHNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369700 |
Source
|
Record name | F0270-0021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301229-04-9 |
Source
|
Record name | F0270-0021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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